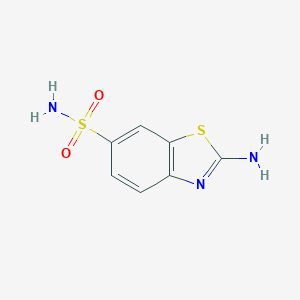

2-Amino-1,3-benzothiazole-6-sulfonamide

Vue d'ensemble

Description

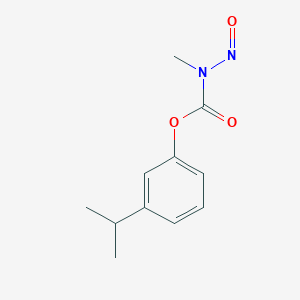

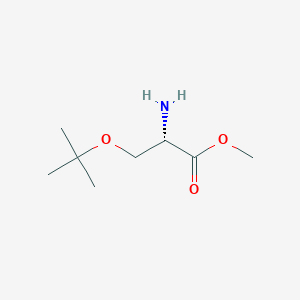

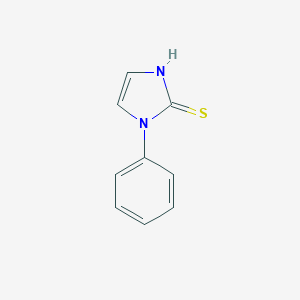

2-Amino-1,3-benzothiazole-6-sulfonamide is a chemical compound that is part of the benzothiazole family, which is characterized by a heterocyclic aromatic structure containing both sulfur and nitrogen atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, where it may serve as a building block for the synthesis of pharmaceuticals.

Synthesis Analysis

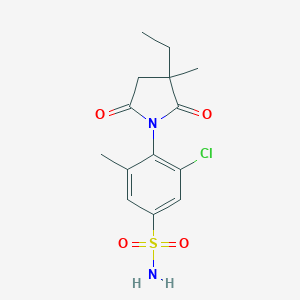

The synthesis of related benzothiazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol, a related compound, was achieved through the cyclization of phenylthiourea, which itself was prepared from 4-chloro-2-(trifluoromethyl)aniline and ammonium thiocyanate in hydrochloric acid . This process highlights the intricate steps often required to synthesize benzothiazole sulfonamides and their derivatives.

Molecular Structure Analysis

The molecular structure of benzothiazole sulfonamides is characterized by the presence of a benzothiazole ring system. In the case of 2,3-dihydro-1,3-benzothiazol-2-iminium monohydrogen sulfate, a related sulfonation intermediate, the endocyclic nitrogen atom is protonated, forming an ion pair . This structural feature is crucial as it can influence the compound's reactivity and interaction with other molecules, such as through hydrogen bonding.

Chemical Reactions Analysis

Benzothiazole sulfonamides can undergo various chemical reactions, including condensation and oxidative cyclization. For example, the conversion of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol into 4H-1,4-benzothiazines involves condensation with β-diketones or β-ketoesters, followed by oxidative cyclization . Additionally, sulfonamides can be synthesized through reactions with amines, as described for benzimidazole-4-sulfonamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole sulfonamides are influenced by their molecular structure. The presence of sulfonamide groups can enhance solubility in water and contribute to the formation of hydrogen bonds, as seen in the structures of the sulfonation intermediates and final products . The substituents on the benzothiazole ring, such as chloro or trifluoromethyl groups, can also affect the compound's reactivity and interaction with biological targets, as observed in the inhibitory activity of benzene-1-sulfonamides towards carbonic anhydrase enzymes .

Applications De Recherche Scientifique

-

Pharmaceutical Chemistry

- Benzothiazole and its derivatives, including 2-Amino-1,3-benzothiazole-6-sulfonamide, play a very important role in medicinal chemistry or synthesis of new drugs .

- They possess therapeutic activity due to their heterocyclic scaffold .

- The benzothiazole nucleus and its derivatives process various types of biological activities such as antitumor, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic .

-

Biomedical Applications

- Benzothiazole and its derivatives have attracted much interest in the biomedical field due to their biological and pharmacological properties .

- They are known to exhibit a wide range of biological properties including anticancer, antimicrobial, and antidiabetic, anticonvulsant, anti-inflammatory, antiviral, antitubercular activities .

-

Organic Synthesis

- The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .

- Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis .

-

Industrial Applications

-

Chemical Analysis

-

Synthesis of Complexes

-

Cytotoxicity Studies

-

Anti-Inflammatory and Analgesic Applications

-

Anthelmintic Applications

-

Antiviral Applications

-

Antidiabetic Applications

-

Antimicrobial Applications

Safety And Hazards

Orientations Futures

The future directions of 2-Amino-1,3-benzothiazole-6-sulfonamide research could involve the development of novel antibacterial molecules based on the benzothiazole moiety . Modifications on quinoxaline sulfonamide derivatives may give rise to advanced therapeutic agents against a wide variety of diseases .

Propriétés

IUPAC Name |

2-amino-1,3-benzothiazole-6-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2S2/c8-7-10-5-2-1-4(14(9,11)12)3-6(5)13-7/h1-3H,(H2,8,10)(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGJUKQLMOOVGOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)N)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352715 | |

| Record name | 2-Amino-1,3-benzothiazole-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1,3-benzothiazole-6-sulfonamide | |

CAS RN |

18101-58-1 | |

| Record name | 2-Amino-1,3-benzothiazole-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.